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Compound Name: Yimitasvir

Cat. No.: B10857898 Get Quote

An In-depth Technical Guide to the Discovery and Development of Yimitasvir

This guide provides a comprehensive overview of the discovery, development, and clinical

evaluation of Yimitasvir (also known as Emitasvir), a potent inhibitor of the Hepatitis C Virus

(HCV) Nonstructural Protein 5A (NS5A). It is intended for researchers, scientists, and

professionals in the field of drug development.

Introduction
Yimitasvir is an orally active small molecule developed for the treatment of chronic HCV

infection.[1] It belongs to the class of direct-acting antivirals (DAAs) that specifically target viral

proteins essential for replication. The development of Yimitasvir represents a significant

advancement in HCV therapy, contributing to highly effective and well-tolerated interferon-free

treatment regimens. The drug was developed by HEC Pharm and Dongguan HEC TaiGen

Biopharmaceuticals.[2]

Mechanism of Action
Yimitasvir exerts its antiviral effect by inhibiting the HCV NS5A replication complex.[1][3] NS5A

is a multifunctional phosphoprotein that plays a crucial role in both HCV RNA replication and

virion assembly. By binding to NS5A, Yimitasvir disrupts these processes, leading to a rapid

decline in viral load.
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Caption: Mechanism of action of Yimitasvir on the HCV NS5A protein.
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Development Timeline and Key Milestones
The development of Yimitasvir progressed from initial preclinical evaluations to

comprehensive clinical trials and eventual regulatory approval in China.
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2014
First-in-Human Study Registration

(2014L02064/5) [5, 7]

2016
HEC & TaiGen Joint Venture

for combination therapy development [14]

2017-2018
Phase 2 Clinical Trial

(Yimitasvir + Sofosbuvir) [13]

Mid-2019
Phase 3 Trial Initiated

(Furaprevir + Yimitasvir) [14]

2020
New Drug Application (NDA)

Approved in China [11]

2021
Included in National Reimbursement

Drug List (NRDL) in China [11]

2022
Additional Phase 1 PK Studies Completed

(NCT04565171, NCT04552808) [2]

Sep 2022
Ongoing Phase 3 Trials

in China [2]
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Caption: Key milestones in the Yimitasvir development timeline.
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Preclinical and Clinical Data
Pharmacokinetic Profile
Yimitasvir exhibits a pharmacokinetic profile supportive of a once-daily dosing regimen.[4][5]

Key parameters from studies in healthy volunteers and HCV-infected patients are summarized

below.

Table 1: Summary of Yimitasvir Pharmacokinetic Parameters

Parameter Value Reference(s)

Time to Max.
Concentration (Tmax)

3.5 - 4.0 hours [4][6][7]

Terminal Half-Life (t½) 13.4 - 19.7 hours [4][5]

Time to Steady State ~5 days [3][4]

Accumulation Ratio 1.29 - 1.73 [3]

Apparent Oral Clearance

(CL/F)
13.8 L/h [5][8]

Central Volume of Distribution

(Vc/F)
188 L [5][8]

Primary Elimination Route Fecal excretion of parent drug [4][5]

| Effect of High-Fat Meal | Decreased rate and extent of absorption |[4][8] |

Clinical Efficacy
Clinical trials have demonstrated high efficacy rates for Yimitasvir-based combination

therapies, particularly against HCV genotype 1.

Table 2: Clinical Trial Efficacy Data
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Trial Phase Regimen
Patient
Population

Sustained
Virologic
Response
(SVR12)

Reference(s)

Phase 1b (7
days)

Yimitasvir
Monotherapy
(30, 100, 200
mg)

HCV Genotype
1

5.17 log10
IU/mL max
RNA reduction

[3]

Phase 2

Yimitasvir (100

or 200 mg) +

Sofosbuvir (400

mg) for 12 weeks

Non-cirrhotic

HCV Genotype

1b

98.4% - 100% [5]

Phase 2
Furaprevir +

Yimitasvir
HCV 97.4% [9]

| Phase 3 | Emitasvir (100 mg) + Sofosbuvir (400 mg) for 12 weeks | Non-cirrhotic HCV

Genotype 1b | 99.7% |[10] |

Safety and Tolerability
Yimitasvir has been shown to be safe and well-tolerated in clinical studies.

Table 3: Summary of Safety Data from Phase 2 Trial (Yimitasvir + Sofosbuvir)
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Adverse Event
Profile

100 mg Yimitasvir
Group

200 mg Yimitasvir
Group

Reference(s)

Overall Adverse
Reaction Rate

35.9% 36.9% [5]

Most Common

Adverse Reactions

Neutropenia 3.9% (overall) 3.9% (overall) [5]

Leukopenia 3.1% (overall) 3.1% (overall) [5]

Hypercholesterolemia 3.1% (overall) 3.1% (overall) [5]

Fatigue 3.1% (overall) 3.1% (overall) [5]

| Serious Adverse Events | No severe adverse events related to the study treatment were

reported. No patient discontinued treatment due to an adverse event. | |

Experimental Protocols
First-in-Human (FIH) Study Protocol

Objective: To evaluate the safety, tolerability, and pharmacokinetics of single and multiple

doses of Yimitasvir in healthy volunteers.[4]

Design: Randomized, double-blind, placebo-controlled study with two parts:

Single Ascending Dose (SAD): Cohorts received single doses of 30, 100, 200, and 400 mg

of Yimitasvir or placebo.[4][6]

Multiple Ascending Dose (MAD): Cohorts received 100 mg or 200 mg of Yimitasvir or

placebo once daily for 7 days.[4][6]

Population: 32 subjects in the SAD part and 24 subjects in the MAD part (healthy adult

Chinese volunteers).[4]

Assessments: Safety (adverse events, vital signs, ECGs, lab tests) and pharmacokinetics

(plasma concentrations of Yimitasvir at various time points).
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Food Effect Arm: A crossover study in 15 subjects to assess the effect of a standardized

high-fat meal on Yimitasvir pharmacokinetics.[4]

Phase 2 Combination Therapy Study Protocol
Objective: To assess the efficacy and safety of Yimitasvir combined with sofosbuvir in

patients with chronic HCV.

Design: A multicenter, randomized, open-label clinical trial. Patients were randomized 1:1

into two treatment groups.

Population: 129 non-cirrhotic patients with HCV genotype 1b infection, including both

treatment-naïve (81.4%) and treatment-experienced (18.6%) individuals.

Intervention:

Group 1: Yimitasvir phosphate 100 mg + sofosbuvir 400 mg, once daily for 12 weeks.

Group 2: Yimitasvir phosphate 200 mg + sofosbuvir 400 mg, once daily for 12 weeks.

Primary Endpoint: Sustained Virologic Response 12 weeks after the end of treatment

(SVR12), defined as HCV RNA below the lower limit of quantification.[5][8]

Assessments: HCV RNA levels, safety monitoring (adverse events, lab tests), and viral

resistance monitoring for patients who did not achieve SVR.
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Screening & Enrollment

12-Week Treatment Phase

Follow-Up & Analysis

Screen Patients
(Non-cirrhotic, HCV Genotype 1b) [13]

Enroll & Randomize 129 Patients (1:1) [13]

Group 1 (n=64)
Yimitasvir 100mg + Sofosbuvir 400mg [13]

Group 2 (n=65)
Yimitasvir 200mg + Sofosbuvir 400mg [13]

24-Week Post-Treatment Follow-Up [13]

Primary Endpoint Assessment:
SVR12 [13]
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Caption: Workflow for the Phase 2 clinical trial of Yimitasvir plus Sofosbuvir.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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